molecular formula C24H32O2 B1672189 AGN194204 CAS No. 220619-73-8

AGN194204

Cat. No.: B1672189
CAS No.: 220619-73-8
M. Wt: 352.5 g/mol
InChI Key: BOOOLEGQBVUTKC-NVQSDHBMSA-N
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Description

AGN194204, also known as IRX4204, is an orally active and selective retinoid X receptor agonist. Retinoid X receptors are nuclear receptors that regulate gene expression by binding to specific DNA sequences. This compound has shown significant potential in the treatment of various cancers, including pancreatic and breast cancer, due to its anti-inflammatory and anticarcinogenic properties .

Mechanism of Action

Target of Action

AGN194204, also known as IRX4204, VTP-194204, NRX194204, or 2,4-Pentadienoic acid, is an orally active and selective RXR agonist . It primarily targets the retinoid X receptors (RXRα, RXRβ, and RXRγ) . These receptors play a crucial role in regulating cell proliferation, differentiation, and apoptosis pathways .

Mode of Action

This compound interacts with its targets, the retinoid X receptors, by binding to them with Kd values of 0.4 nM, 3.6 nM, and 3.8 nM for RXRα, RXRβ, and RXRγ, respectively . This interaction results in the activation of these receptors, which then modulate the activities of numerous steroid-like molecules .

Biochemical Pathways

Upon activation by this compound, the retinoid X receptors heterodimerize with other receptors in the nuclear receptor superfamily . This leads to the regulation of various biochemical pathways. For instance, gene profiles of this compound-treated mouse liver showed increases in fatty acid synthetic genes, including Srebp-1 and fatty acid synthase .

Result of Action

This compound has been shown to have anti-inflammatory and anticarcinogenic actions . In vitro studies have demonstrated that this compound blocks the ability of lipopolysaccharide and tumor necrosis factor-α to induce the release of nitric oxide and interleukin 6 . It also induces apoptosis in breast cancer cells . In vivo studies in mice have shown that this compound significantly reduces the number and size of tumors on the surface of the lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AGN194204 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AGN194204 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

AGN194204 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study retinoid X receptor-mediated gene expression and signaling pathways.

    Biology: Investigated for its role in cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, such as pancreatic and breast cancer, due to its ability to inhibit tumor growth and induce apoptosis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting retinoid X receptors

Comparison with Similar Compounds

AGN194204 is unique compared to other retinoid X receptor agonists due to its high selectivity and potency. Similar compounds include:

This compound’s uniqueness lies in its ability to selectively target retinoid X receptors with minimal side effects, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+/t18-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOOLEGQBVUTKC-NVQSDHBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/[C@@H]1C[C@]1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220619-73-8
Record name VTP-194204
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220619738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VTP-194204
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11806
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VTP-194204
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877M97Z38Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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